2-Bromo-5-phenyl-1,3-oxazole chemical properties
2-Bromo-5-phenyl-1,3-oxazole chemical properties
An In-depth Technical Guide to 2-Bromo-5-phenyl-1,3-oxazole
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthetic utility, and safety protocols for 2-Bromo-5-phenyl-1,3-oxazole. This compound serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the bromine atom which allows for various chemical transformations.
Core Chemical and Physical Properties
2-Bromo-5-phenyl-1,3-oxazole is a halogenated aromatic heterocyclic compound. Its core physical and chemical data are summarized below for reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| IUPAC Name | 2-bromo-5-phenyl-1,3-oxazole | [1] |
| CAS Number | 129053-70-9 | [1][2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)Br | [1] |
| InChI Key | KJUQKWSZCIOQKY-UHFFFAOYSA-N | [1] |
| Synonyms | 2-bromo-5-phenyloxazole, Oxazole, 2-bromo-5-phenyl- | [1][3] |
| Storage Temperature | -20°C | [2] |
Spectroscopic Data
While specific experimental spectra for 2-Bromo-5-phenyl-1,3-oxazole are not detailed in the provided search results, the expected characteristics can be inferred from the analysis of similar oxazole structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the proton on the oxazole ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the three carbons of the oxazole ring.
-
Mass Spectrometry: The mass spectrum of phenyl-substituted oxazoles typically shows a prominent molecular ion peak.[4] Fragmentation patterns often involve the loss of CO and HCN from the oxazole ring.[4] For 2-Bromo-5-phenyl-1,3-oxazole, the mass spectrum would exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
Reactivity and Synthetic Utility
The reactivity of 2-Bromo-5-phenyl-1,3-oxazole is governed by the properties of the oxazole ring and the presence of the bromine substituent.
-
Oxazole Ring Reactivity: The oxazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, if they occur, preferentially happen at the C5 position.[5][6] However, the presence of the phenyl group at C5 and the bromine at C2 modifies this reactivity. The nitrogen atom at position 3 is basic and can undergo protonation or N-alkylation.[5][7]
-
Role of the Bromine Substituent: The bromine atom at the C2 position is the most reactive site for nucleophilic substitution.[5] This feature makes the compound a key intermediate for introducing various functional groups at this position. Its bromine functionality is particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules.[5][8] This makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals.[8]
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 2-Bromo-5-phenyl-1,3-oxazole is not explicitly available in the cited literature. However, a general synthetic approach for substituted oxazoles involves the reaction of an α-haloketone with a primary amide (Robinson-Gabriel synthesis and related methods).[6][7]
Generalized Synthetic Protocol for a Substituted Oxazole:
-
Reaction Setup: A primary amide and an α-haloketone are dissolved in a suitable solvent (e.g., DMF, toluene) in a reaction flask equipped with a condenser and magnetic stirrer.
-
Cyclization/Dehydration: A dehydrating agent (e.g., H₂SO₄, POCl₃) or a base may be added, and the mixture is heated under reflux for a specified period.[7] The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
Extraction: The aqueous mixture is neutralized with a suitable base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure oxazole derivative.
Safety and Handling
Based on safety data sheets for similar chemical compounds, standard laboratory safety precautions should be observed when handling 2-Bromo-5-phenyl-1,3-oxazole.[9][10]
-
Handling: Use in a well-ventilated area.[9] Wear suitable protective clothing, including gloves and safety goggles with side-shields.[9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[9]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]
-
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]
References
- 1. 2-Bromo-5-phenyl-1,3-oxazole | C9H6BrNO | CID 44203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 2-Bromo-5-phenyl-1,3-oxazole - CAS:129053-70-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
